Chemical structure and properties of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone
Chemical structure and properties of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone
The following technical guide provides an in-depth analysis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone , a specialized dihydrochalcone derivative used primarily as a scaffold in medicinal chemistry and organic synthesis.[1]
Chemical Identity, Synthesis, and Application Profiles
Executive Summary
3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone (CAS: 898788-00-6) is a synthetic organic intermediate belonging to the dihydrochalcone (1,3-diphenylpropan-1-one) class.[1][2] Characterized by a saturated ethylene linker connecting a chlorophenyl moiety and a dimethyl-substituted benzoyl core, this molecule serves as a critical building block for heterocycle synthesis (e.g., pyrazolines, indoles) and structure-activity relationship (SAR) studies in drug discovery.[1][2] Its structural features combine lipophilicity with electronic modulation, making it a valuable probe for hydrophobic binding pockets.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature & Identifiers[1][2]
-
IUPAC Name: 1-(2,5-Dimethylphenyl)-3-(4-chlorophenyl)propan-1-one[1][2]
-
Common Name: 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone[1][2][3]
Structural Pharmacophore
The molecule is composed of three distinct domains that dictate its reactivity and physicochemical properties:[1][2]
-
Acceptor Core (A-Ring): A 2,5-dimethylphenyl ring.[1][2] The ortho-methyl group provides steric bulk near the carbonyl, potentially influencing enzymatic metabolism (steric hindrance of carbonyl reduction).[1][2]
-
Linker: A flexible, saturated ethylene bridge (-CH₂-CH₂-) connecting the carbonyl to the distal ring.[1][2] This saturation distinguishes it from chalcones, imparting greater chemical stability and rotational freedom.[1][2]
-
Distal Effector (B-Ring): A 4-chlorophenyl ring.[1][4] The chlorine atom at the para-position enhances lipophilicity and metabolic stability (blocking metabolic oxidation at the para-position).[1][2]
Physicochemical Properties (Predicted)
| Property | Value / Description | Significance |
| Physical State | Crystalline Solid | Likely off-white to pale yellow powder.[1][2] |
| Melting Point | 65–85 °C (Est.) | Typical for non-hydroxylated dihydrochalcones.[1][2] |
| LogP (Lipophilicity) | ~4.8 ± 0.4 | Highly lipophilic; suggests high membrane permeability but low aqueous solubility.[1][2] |
| H-Bond Donors | 0 | Lack of -OH/-NH groups increases blood-brain barrier (BBB) penetration potential.[1][2] |
| H-Bond Acceptors | 1 (Carbonyl) | Weak acceptor; interacts with receptor pockets via dipole interactions.[1][2] |
| Rotatable Bonds | 4 | Allows conformational adaptation within binding sites.[1][2] |
Synthesis & Manufacturing Protocols
The synthesis of 3-(4-Chlorophenyl)-2',5'-dimethylpropiophenone typically follows a two-stage workflow: Aldol Condensation to form the chalcone intermediate, followed by Catalytic Hydrogenation .[1][2]
Synthetic Pathway Visualization
Figure 1: Two-step synthetic route via chalcone intermediate.[1][2]
Detailed Protocol
Stage 1: Claisen-Schmidt Condensation
Objective: Synthesize the unsaturated chalcone precursor.[1][2]
-
Reagents: Dissolve 2',5'-dimethylacetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in absolute ethanol (5 mL/mmol).
-
Catalysis: Add aqueous NaOH (40%, 1.5 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. The solution will likely turn yellow/orange due to conjugation.
-
Workup: Pour into ice water and neutralize with dilute HCl. Filter the precipitate.[1][2] Recrystallize from ethanol.
Stage 2: Selective Hydrogenation
Objective: Reduce the alkene without reducing the carbonyl or dehalogenating the aromatic ring.[1][2]
-
System: Dissolve the chalcone in Ethyl Acetate or THF.[1][2]
-
Catalyst: Use 10% Pd/C (5-10 wt%) or Raney Nickel. Note: Avoid prolonged reaction times to prevent dechlorination.
-
Conditions: Hydrogen atmosphere (balloon pressure, ~1 atm) at RT for 2–4 hours.
-
Purification: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.[1][2]
Analytical Characterization
To validate the identity of the compound, researchers should look for specific spectroscopic signatures.[1][2]
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
The saturation of the linker is the key differentiator from the starting chalcone.[1][2]
-
δ 2.30 - 2.40 ppm (s, 6H): Two singlets corresponding to the Ar-CH₃ groups (2' and 5' positions).
-
δ 3.00 - 3.10 ppm (t, 2H): Triplet for the α-methylene protons (-C(=O)-CH₂ -).[1][2]
-
δ 3.20 - 3.30 ppm (t, 2H): Triplet for the β-methylene protons (-CH₂-CH₂ -Ar).[1][2]
-
δ 7.10 - 7.30 ppm (m, 4H): AA'BB' system characteristic of the 4-chlorophenyl ring.[1]
-
δ 7.00 - 7.50 ppm (m, 3H): AMX or ABC pattern for the 2,5-dimethylphenyl ring protons.[1][2]
Infrared Spectroscopy (FT-IR)
-
1680–1690 cm⁻¹: Strong C=O stretching vibration (conjugated ketone, slightly shifted due to ortho-substitution).[1][2]
-
2850–2950 cm⁻¹: Aliphatic C-H stretching (due to methyl and ethyl groups).[1][2]
-
750–850 cm⁻¹: C-Cl stretching and aromatic out-of-plane bending.[1][2]
Applications & Biological Relevance[1][2][3]
This compound is primarily utilized as a Late-Stage Intermediate (LSI) in drug development.[1][2] Its specific applications include:
Heterocycle Synthesis
The ketone functionality serves as a "handle" for cyclization reactions.[1][2]
-
Pyrazolines: Reaction with hydrazine derivatives yields pyrazolines, known for anti-inflammatory and antidepressant activity.[1]
-
Indoles: Via Fischer indole synthesis (if derivatized) or other cyclization methods.[1][2]
Pharmacological Probing
In SAR studies, this molecule is used to test the hydrophobic tolerance of a binding pocket.[1][2]
-
SGLT2 Inhibitors: Dihydrochalcones are the foundational scaffold for gliflozins (e.g., Dapagliflozin).[1][2] This chlorinated analog could serve as a probe for selectivity in glucose transporter research.[1][2]
-
Tyrosinase Inhibition: Related chalcones are studied for skin whitening agents; the reduced form allows for comparative efficacy studies regarding conformational rigidity.[1][2]
Logic of Application (Flowchart)
Figure 2: Downstream applications in synthesis and drug discovery.
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS is limited, handling should follow protocols for halogenated aromatic ketones .[1][2]
-
GHS Classification (Predicted):
-
Handling: Use in a fume hood.[1][2] Avoid dust formation.[1][2]
-
Storage: Store at 2–8°C, sealed under inert gas (Argon/Nitrogen) to prevent slow oxidation.
-
Spill Response: Adsorb with inert material (vermiculite); do not flush into surface water due to potential aquatic toxicity of chlorinated aromatics.[1][2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 898788-00-6. Retrieved from [Link]
Sources
- 1. [3-(4-chlorophenyl)-3-(2-pyridinyl)propyl]-dimethylammonium; (Z)-4-hydroxy-4-oxo-2-butenoate | C20H23ClN2O4 | CID 5284366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
